molecular formula C11H14ClNOS B11722033 (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B11722033
M. Wt: 243.75 g/mol
InChI Key: YQAZHKMIBKHOJC-HNNXBMFYSA-N
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Description

(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfinamide group, which is a sulfur-containing functional group, and a chlorophenyl group, which is a benzene ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5S)-2-[(4-chlorophenyl)methylidene]-5-methylcyclohexan-1-one
  • 3-Benzylidene camphor
  • 3-(4-Methylbenzylidene)camphor

Uniqueness

(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific structural features, such as the combination of a sulfinamide group and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m0/s1

InChI Key

YQAZHKMIBKHOJC-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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